molecular formula C19H22FN3O3S B2804353 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide CAS No. 897463-98-8

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide

Cat. No. B2804353
CAS RN: 897463-98-8
M. Wt: 391.46
InChI Key: JUNLNWPSPDAVMZ-UHFFFAOYSA-N
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Description

“2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles . Imidazo[2,1-b]thiazoles are known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Scientific Research Applications

Cytotoxic Activity Against Cancer Cells

Several studies have synthesized novel derivatives of imidazo[2,1-b]thiazole, targeting different cancer cell lines. For instance, Ding et al. (2012) developed compounds with imidazo[2,1-b]thiazole scaffolds showing cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. One compound demonstrated a potential inhibitory effect against MDA-MB-231 cells, indicating its potential as a cancer therapeutic agent (H. Ding et al., 2012). Similarly, Kamal et al. (2014) designed imidazo[2,1‐b]thiazole–chalcone conjugates that destabilize microtubules in cancer cells, highlighting their cytotoxic potency across various cancer cell lines (A. Kamal et al., 2014).

properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-25-9-7-22(8-10-26-2)18(24)11-16-13-27-19-21-17(12-23(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNLNWPSPDAVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide

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